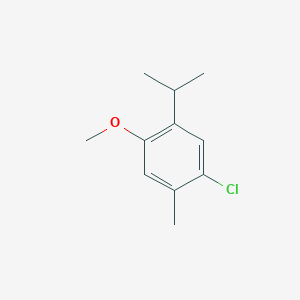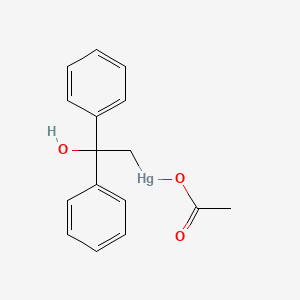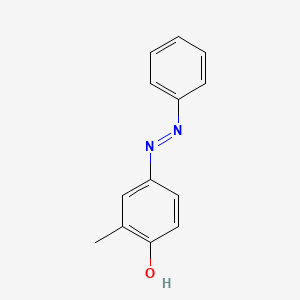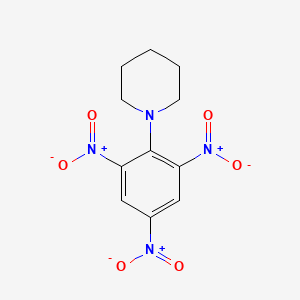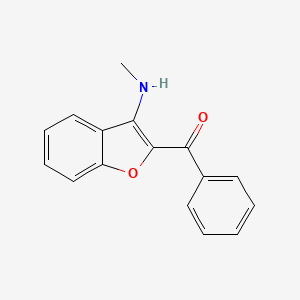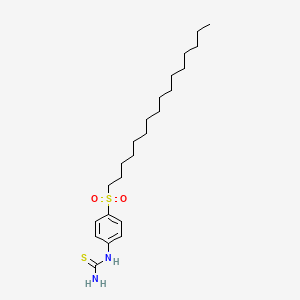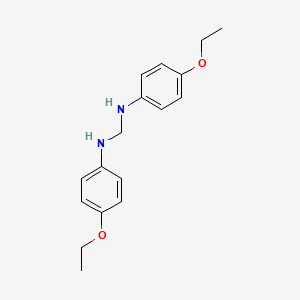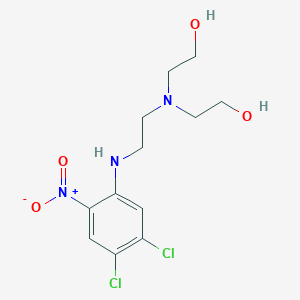
N,N-Bis(2-hydroxyethyl)-N'-(4,5-dichloro-2-nitrophenyl)ethylenediamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Bis(2-hydroxyethyl)-N’-(4,5-dichloro-2-nitrophenyl)ethylenediamine is a synthetic organic compound that belongs to the class of ethylenediamine derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The presence of hydroxyethyl and dichloronitrophenyl groups in its structure suggests potential reactivity and functionality.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis(2-hydroxyethyl)-N’-(4,5-dichloro-2-nitrophenyl)ethylenediamine typically involves the reaction of ethylenediamine with 4,5-dichloro-2-nitrobenzene under controlled conditions. The reaction may proceed through nucleophilic substitution, where the amine groups of ethylenediamine attack the electrophilic centers on the dichloronitrobenzene. The hydroxyethyl groups can be introduced through subsequent reactions with ethylene oxide or similar reagents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways. The process would require optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve high yields and purity. Purification steps, including crystallization or chromatography, may be necessary to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
N,N-Bis(2-hydroxyethyl)-N’-(4,5-dichloro-2-nitrophenyl)ethylenediamine can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl groups may be oxidized to form aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like ammonia or primary amines in the presence of a base.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted amines or thiols.
Applications De Recherche Scientifique
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Potential use in biochemical assays and as a reagent in molecular biology.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the synthesis of polymers, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N,N-Bis(2-hydroxyethyl)-N’-(4,5-dichloro-2-nitrophenyl)ethylenediamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of hydroxyethyl and dichloronitrophenyl groups may facilitate binding to specific sites, influencing the compound’s efficacy and selectivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N-Bis(2-hydroxyethyl)ethylenediamine
- N,N-Bis(2-hydroxyethyl)-N’-(2-nitrophenyl)ethylenediamine
- N,N-Bis(2-hydroxyethyl)-N’-(4-chlorophenyl)ethylenediamine
Uniqueness
N,N-Bis(2-hydroxyethyl)-N’-(4,5-dichloro-2-nitrophenyl)ethylenediamine is unique due to the presence of both dichloro and nitro groups on the phenyl ring, which may confer distinct chemical reactivity and biological activity compared to other similar compounds.
Propriétés
Numéro CAS |
91562-08-2 |
|---|---|
Formule moléculaire |
C12H17Cl2N3O4 |
Poids moléculaire |
338.18 g/mol |
Nom IUPAC |
2-[2-(4,5-dichloro-2-nitroanilino)ethyl-(2-hydroxyethyl)amino]ethanol |
InChI |
InChI=1S/C12H17Cl2N3O4/c13-9-7-11(12(17(20)21)8-10(9)14)15-1-2-16(3-5-18)4-6-19/h7-8,15,18-19H,1-6H2 |
Clé InChI |
CNQWRZRBVOAZQM-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=CC(=C1Cl)Cl)[N+](=O)[O-])NCCN(CCO)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


